molecular formula C18H27N3O2 B6701685 N,2,2-trimethyl-3-[1-[4-(2-oxopyrrolidin-1-yl)phenyl]ethylamino]propanamide

N,2,2-trimethyl-3-[1-[4-(2-oxopyrrolidin-1-yl)phenyl]ethylamino]propanamide

Cat. No.: B6701685
M. Wt: 317.4 g/mol
InChI Key: IVGJIFHWPSDSIW-UHFFFAOYSA-N
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Description

N,2,2-trimethyl-3-[1-[4-(2-oxopyrrolidin-1-yl)phenyl]ethylamino]propanamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N,2,2-trimethyl-3-[1-[4-(2-oxopyrrolidin-1-yl)phenyl]ethylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-13(20-12-18(2,3)17(23)19-4)14-7-9-15(10-8-14)21-11-5-6-16(21)22/h7-10,13,20H,5-6,11-12H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGJIFHWPSDSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCC2=O)NCC(C)(C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-trimethyl-3-[1-[4-(2-oxopyrrolidin-1-yl)phenyl]ethylamino]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidinone ring and the attachment of the phenyl group. Common reagents used in the synthesis include methanesulfonic acid and phenylhydrazine hydrochloride, which are used under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and more efficient reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N,2,2-trimethyl-3-[1-[4-(2-oxopyrrolidin-1-yl)phenyl]ethylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,2,2-trimethyl-3-[1-[4-(2-oxopyrrolidin-1-yl)phenyl]ethylamino]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible anti-inflammatory and analgesic properties.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N,2,2-trimethyl-3-[1-[4-(2-oxopyrrolidin-1-yl)phenyl]ethylamino]propanamide involves its interaction with specific molecular targets and pathways within cells. This interaction can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and phenyl-substituted amides. These compounds share structural similarities but may differ in their chemical and biological properties.

Uniqueness

N,2,2-trimethyl-3-[1-[4-(2-oxopyrrolidin-1-yl)phenyl]ethylamino]propanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities

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